Structural and electronic properties of Li8ZrO6 and its CO2 capture capabilities: an ab initio thermodynamic approach

Physical Chemistry Chemical Physics Pub Date: 2013-04-18 DOI: 10.1039/C3CP51101D

Abstract

The structural, electronic, and phonon properties of Li8ZrO6 are investigated with the application of density functional theory and lattice phonon dynamics. Based on the calculated data, the thermodynamics of CO2 absorption–desorption for Li8ZrO6 is analyzed and compared with those of Li2ZrO3 and Li6Zr2O7. The band gap of Li8ZrO6 is indirect along ΓL with a value of 4.74 eV. From the calculated thermodynamic properties of Li8ZrO6 reacting with CO2, we found that Li8ZrO6 could be regenerated at high temperatures (>1100 K). Our results indicated that the lithium zirconate with a lower Li2O/ZrO2 ratio has a lower turnover temperature. Hence, by mixing or doping two or more materials to form a new material, it is possible to find or synthesize CO2 sorbents that can fit the industrial needs for optimal performance. Although the CO2 capture capacity of Li8ZrO6 is much higher than that of Li2ZrO3, the high energy required for regeneration, the capacity loss during long absorption–desorption cycles, solid sintering at high temperature, and the material cost may affect its overall capture performance. Our results also provided some general guidelines for designing new CO2 sorbents.

Graphical abstract: Structural and electronic properties of Li8ZrO6 and its CO2 capture capabilities: an ab initio thermodynamic approach
Structural and electronic properties of Li8ZrO6 and its CO2 capture capabilities: an ab initio thermodynamic approach
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